![molecular formula C19H13ClN4O B2821954 2-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide CAS No. 863020-21-7](/img/structure/B2821954.png)
2-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
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Overview
Description
2-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a kinase inhibitor that has been shown to have anticancer properties.
Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives, such as the compound , have been discovered as covalent anticancer agents . They have been used to synthesize a series of novel KRAS G12C inhibitors, which have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . Some examples of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Organic Synthesis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold, which is present in the compound, have been recognized for their wide range of applications in medicinal chemistry . They have been reported to show significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit anti-tb activity
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with anti-tb activity . The affected pathways and their downstream effects would require further investigation.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against mdr-tb and xdr-tb
properties
IUPAC Name |
2-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O/c20-16-8-2-1-7-15(16)18(25)22-14-6-3-5-13(11-14)17-12-24-10-4-9-21-19(24)23-17/h1-12H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZGVSQBYXCLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide |
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